molecular formula C20H12N2S2 B10864638 4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile CAS No. 147699-67-0

4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile

Cat. No.: B10864638
CAS No.: 147699-67-0
M. Wt: 344.5 g/mol
InChI Key: XOHYJKFIHOYQKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with thiophenol in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

4,5-Dichlorophthalonitrile+2ThiophenolThis compound\text{4,5-Dichlorophthalonitrile} + 2 \text{Thiophenol} \rightarrow \text{this compound} 4,5-Dichlorophthalonitrile+2Thiophenol→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key factors in industrial production would include optimizing reaction conditions, ensuring high purity of reagents, and implementing efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols; typically carried out in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Compounds with substituted phenylsulfanyl groups.

Scientific Research Applications

4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. The cyano groups can also play a role in the compound’s binding affinity to certain targets.

Comparison with Similar Compounds

4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly impact the compound’s chemical properties and reactivity, highlighting the uniqueness of this compound.

Properties

CAS No.

147699-67-0

Molecular Formula

C20H12N2S2

Molecular Weight

344.5 g/mol

IUPAC Name

4,5-bis(phenylsulfanyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H12N2S2/c21-13-15-11-19(23-17-7-3-1-4-8-17)20(12-16(15)14-22)24-18-9-5-2-6-10-18/h1-12H

InChI Key

XOHYJKFIHOYQKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=CC=C3

Origin of Product

United States

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